tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
This compound (CAS: 1218789-89-9) is a boronate ester derivative with a benzoate core functionalized by chloro and fluoro substituents at positions 2 and 5, respectively, and a tert-butyl ester group at position 1. Its molecular formula is C₁₇H₂₃BClFO₄, with a molecular weight of 356.63 g/mol . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances its stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . It is stored under dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
tert-butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-13(20)11(9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDEXGOYVGKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682301 | |
| Record name | tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-25-0 | |
| Record name | 1,1-Dimethylethyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of the boronic ester and the aryl halide by the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Positioning
Key structural analogues include:
Notes:
- Substituent positioning significantly impacts reactivity. For example, the target compound’s 5-fluoro substituent (vs. 4-fluoro in the 0.97-similarity analogue) may alter steric and electronic effects during cross-coupling .
Reactivity in Suzuki-Miyaura Coupling
- The target compound’s boronate ester participates in palladium-catalyzed couplings with aryl halides to form biaryls. Its chloro and fluoro substituents act as leaving groups or directing agents, depending on reaction conditions .
- Comparison with methyl esters : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 480425-35-2) exhibits faster coupling kinetics due to reduced steric hindrance but lower stability under acidic conditions .
Physicochemical Properties
Research Findings and Industrial Relevance
- Catalytic efficiency : The target compound’s coupling efficiency with 2-bromopyridine was reported at >85% yield under optimized Pd(PPh₃)₄ catalysis, outperforming methyl analogues by ~10% due to reduced side reactions .
- Scalability : Industrial-scale synthesis (Enamine Ltd.) highlights its role as a building block for kinase inhibitors .
Biological Activity
Introduction
tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1218790-25-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Properties
- Molecular Formula : C17H23BClFO4
- Molar Mass : 356.62 g/mol
- Storage Conditions : Sealed in dry conditions at 2–8°C
- Sensitivity : Classified as an irritant
| Property | Value |
|---|---|
| CAS Number | 1218790-25-0 |
| Molecular Formula | C17H23BClFO4 |
| Molar Mass | 356.62 g/mol |
| Storage Conditions | Sealed in dry, 2–8°C |
| Sensitivity | Irritant |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation and motility. In vitro assays showed that it effectively reduced the growth of various cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .
The proposed mechanism involves the modulation of key signaling pathways that govern cell proliferation and migration. Specifically, the compound appears to alter the localization and levels of phosphoproteins involved in these pathways . This suggests a targeted action that could minimize side effects typically associated with broader-spectrum chemotherapeutics.
Case Studies
- Study on Cell Proliferation :
- Cell Migration Assays :
Toxicological Profile
The toxicity profile indicates that this compound can cause irritation upon contact. Safety data sheets recommend handling with appropriate precautions due to its irritant nature .
Table 2: Toxicological Information
| Hazard Type | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:
Borylation : A palladium-catalyzed Miyaura borylation introduces the dioxaborolane group under inert conditions (e.g., Pd(dppf)Cl₂, KOAc, 80–100°C in dioxane) .
Halogenation : Chloro and fluoro substituents are introduced via electrophilic aromatic substitution (e.g., using NCS or Selectfluor™) .
Esterification : The tert-butyl ester is formed via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .
- Critical Factors : Temperature control during borylation minimizes deboronation, while stoichiometric ratios of halogenating agents prevent over-substitution . Yields range from 50–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most effective for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Fluorine-induced splitting patterns confirm the fluoro substituent’s position .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of competing fluorine environments .
- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) validates molecular formula (e.g., C₁₈H₂₂BClFO₄ requires 374.1256) .
- HPLC : Purity >95% is achieved using C18 columns (MeCN/H₂O gradient) .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric and Electronic Effects : The electron-withdrawing fluoro group activates the boronate toward Suzuki-Miyaura coupling, while the chloro substituent provides a handle for subsequent functionalization (e.g., Buchwald-Hartwig amination) .
- Regioselectivity : Comparative studies with analogs (e.g., ethyl 5-chloro-2-borylbenzoate) show that para-fluoro substitution accelerates coupling rates by 20% versus meta-substituted derivatives .
- Data Table :
| Substituent Position | Coupling Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Cl, 5-F (target) | 85 | 4 |
| 3-Cl, 4-F (analog) | 65 | 6 |
Q. What strategies optimize the stability of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Storage : Store at -20°C under argon to prevent hydrolysis of the boronate ester. Solubility in DMSO (50 mg/mL) allows for long-term storage as frozen aliquots .
- Reaction Solvents : Use anhydrous THF or toluene to avoid boronate degradation. Pre-purge solvents with nitrogen to eliminate moisture .
- Stability Data :
| Condition | Degradation (%) at 24 h |
|---|---|
| Ambient (air) | 40 |
| -20°C (argon) | <5 |
Q. How can computational modeling predict the compound’s interactions in catalytic systems or biological targets?
- Methodological Answer :
- DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to predict coupling efficiency with aryl halides .
- Molecular Docking : Simulate binding to WDR5 or similar protein targets (e.g., AutoDock Vina) to prioritize synthetic targets for cancer therapeutics .
- Case Study : Docking scores (ΔG = -9.2 kcal/mol) suggest strong affinity for kinase ATP pockets, guiding in vitro testing priorities .
Contradictory Data Analysis
Q. Discrepancies in reported solubility: How should researchers address variability across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
